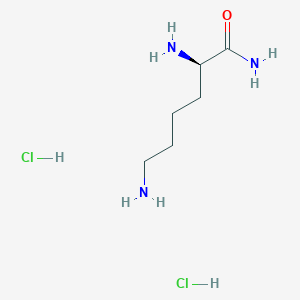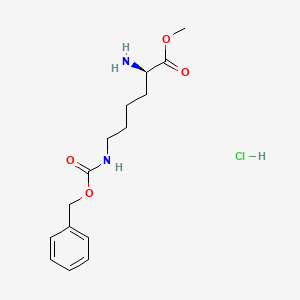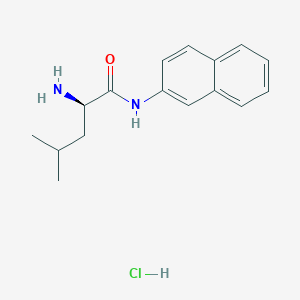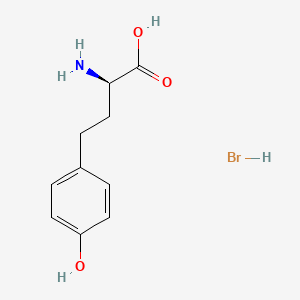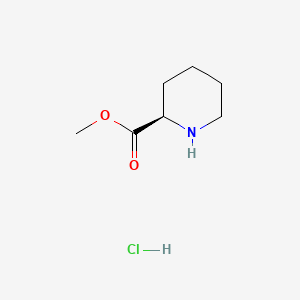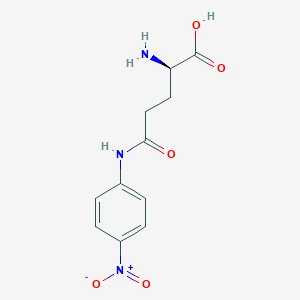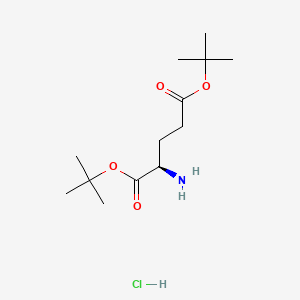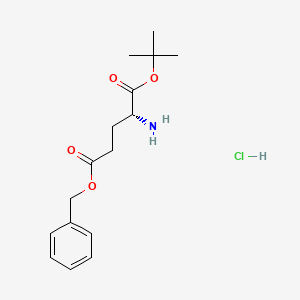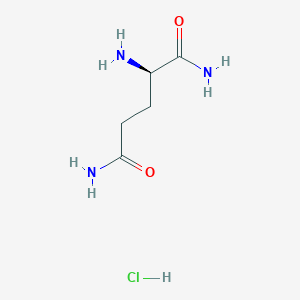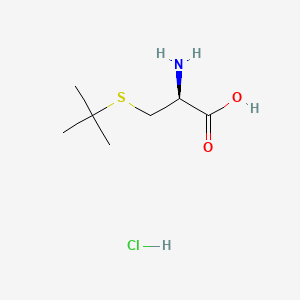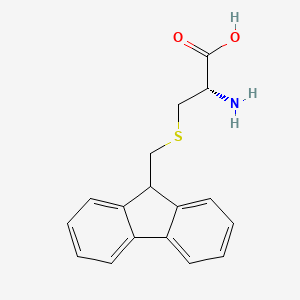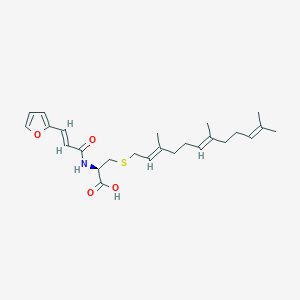
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine is a chemical compound with the molecular formula C25H35NO4S . It has a molecular weight of 445.61 . It is also known by several synonyms, including FA-CYS (FARNESYL)-OH, FA-CYSTEINE (FARNESYL)-OH, and 3- (2-FURYL)ACRYLOYL-CYS (FARNESYL)-OH .
Synthesis Analysis
The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, which are potential sustainable chemical building units, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .Chemical Reactions Analysis
The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of 3-(Furyl)-3-(diethoxyphosphoryl)acrylates : A series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was synthesized. These compounds showed regioselective formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids upon reacting with nitromethane (Pevzner, 2016).
Reaction in Enzyme Hydrolysis : The activity of thermolysin in hydrolysis of N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide, which is structurally similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, is enhanced in high concentrations of neutral salts (Inouye, Lee, & Tonomura, 1996).
Non-Thiol Farnesyltransferase Inhibitors : Research on non-thiol farnesyltransferase inhibitors involved the evaluation of different AA(X)-Peptidomimetic substructures combined with Arylic Cysteine replacements, including 5-(4-nitrophenyl)furylacryloyl groups, which are structurally related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (Sakowski, Böhm, Sattler, & Schlitzer, 2002).
Biochemical Studies
Spectrophotometric Identification in Enzymes : β-(2-furyl)acryloyl phosphate, closely related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was used in the spectrophotometric identification of acyl glyceraldehyde 3-phosphate dehydrogenase. This study focused on the regulation of kinetic and equilibrium properties by coenzyme (Malhotra & Bernhard, 1968).
Enzymatic Activation and Interaction : The interaction of glyceraldehyde 3-phosphate dehydrogenase with β -(2-furyl) acryloyl phosphate, a compound structurally related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, showed NAD+-dependent activation. This study examined the intersubunit interactions and the effect of coenzyme binding on enzyme function (Schwendimann, Ingbar, & Bernhard, 1976).
Medical and Biological Research
Interaction with Human Neutrophils : Farnesyl-L-cysteine analogs, which include structures similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, can inhibit or initiate superoxide release by human neutrophils. This study provides insights into the pharmacological effects of these compounds in inflammatory and antimicrobial responses (Ding et al., 1994).
Mutagenic Activities Study : The inhibitory effect of cysteine on the mutagenic activities of several carcinogens, including compounds structurally similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was examined using the Salmonella/microsome mutagenesis assay (Rosin & Stich, 1978).
Eigenschaften
IUPAC Name |
(2R)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-19(2)8-5-9-20(3)10-6-11-21(4)15-17-31-18-23(25(28)29)26-24(27)14-13-22-12-7-16-30-22/h7-8,10,12-16,23H,5-6,9,11,17-18H2,1-4H3,(H,26,27)(H,28,29)/b14-13+,20-10+,21-15+/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYGZOGAGEKLT-UXIWRMOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C=CC1=CC=CO1)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


